molecular formula C18H24O4 B10772304 4-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid

4-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid

Cat. No.: B10772304
M. Wt: 304.4 g/mol
InChI Key: XIQDGAUDNMVMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly as a stabilizer in polymers and plastics to prevent oxidative degradation. The compound’s structure includes a phenolic group, which is responsible for its antioxidant activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid typically involves the reaction of 2,6-di-tert-butylphenol with acetic acid in the presence of trifluoroacetic anhydride at room temperature . This reaction forms the intermediate 3,5-di-tert-butyl-4-hydroxyacetophenone, which is then further reacted to produce the final compound.

Industrial Production Methods

Industrial production of this compound often involves high-temperature transesterification processes. For example, the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol forms an intermediate ester, which is then subjected to high-temperature transesterification with stearyl alcohol to yield the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant activity of 4-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid is primarily due to its phenolic group, which can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative stress pathways, contributing to its stabilizing effects in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid is unique due to its specific structure, which provides a balance of steric hindrance and antioxidant activity. This makes it particularly effective in stabilizing polymers and preventing oxidative degradation under high-temperature conditions.

Properties

IUPAC Name

4-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O4/c1-17(2,3)12-9-11(7-8-14(19)16(21)22)10-13(15(12)20)18(4,5)6/h7-10,20H,1-6H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQDGAUDNMVMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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